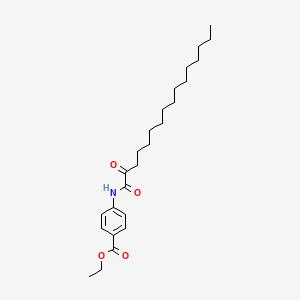

Ethyl 4-(2-oxohexadecanamido)benzoate

Description

Properties

Molecular Formula |

C25H39NO4 |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

ethyl 4-(2-oxohexadecanoylamino)benzoate |

InChI |

InChI=1S/C25H39NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-23(27)24(28)26-22-19-17-21(18-20-22)25(29)30-4-2/h17-20H,3-16H2,1-2H3,(H,26,28) |

InChI Key |

HUIFVZXXYFVZMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Examples :

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

- Structural Differences : Feature heterocyclic substituents (pyridazine, isoxazole) instead of the long acyl chain.

Ethoxylated Ethyl-4-Aminobenzoate

- Structural Differences: Ethylene oxide polymer chains (average formula: C₅₉H₁₁₁NO₂₇) replace the 2-oxohexadecanamido group.

- Physicochemical Properties: Solubility: Water-soluble (vs. poor solubility in ethanol for this compound). Physical State: Yellow liquid at room temperature (vs. crystalline solid).

Crystal Structure Analogues

Example: Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (CSD code: WEFQEG)

- Structural Differences: Substitutes the 2-oxohexadecanamido group with a hydroxyphenylmethylamino moiety.

- Crystal Packing : Forms 2D layers via O–H⋯O and N–H⋯π interactions, contrasting with the aliphatic-dominated packing of the target compound .

Comparative Data Table

Key Research Findings

- Lipophilicity vs.

- Synthetic Flexibility : The benzoate scaffold allows diverse substitutions (e.g., sulfonamides, heterocycles, polymers), enabling tailored physicochemical properties for specific applications .

- Structural Influence on Aggregation : Aliphatic chains promote crystalline packing (as seen in the target compound), while aromatic/heterocyclic substituents favor layered or hydrogen-bonded networks .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 4-(2-oxohexadecanamido)benzoate, and how can reaction conditions be optimized?

- The compound is synthesized via amide coupling between ethyl 4-aminobenzoate and 2-oxohexadecanoic acid derivatives. A reported method achieves an 84% yield using a two-step protocol: activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) followed by reaction with the amine under reflux in anhydrous dichloromethane or THF. Temperature control (40–60°C) and exclusion of moisture are critical to minimize side reactions like hydrolysis .

- Key parameters: Use of molecular sieves to absorb water, stoichiometric ratios (1:1.1 amine:acid), and purification via column chromatography with ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound characterized experimentally?

- 1H/13C NMR : Peaks at δ 8.87 (s, NH), 8.19–7.43 (m, aromatic protons), and 0.88 ppm (t, terminal CH3 of hexadecanoyl chain) confirm connectivity .

- Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 418 ([M+H]+), aligning with the molecular formula C25H39NO4 .

- X-ray crystallography : While no direct data exists for this compound, analogous benzoate derivatives (e.g., ) highlight planar geometries stabilized by hydrogen bonds (O–H⋯O, C–H⋯O), suggesting similar intermolecular interactions .

Q. What solvent systems are suitable for recrystallizing this compound?

- The compound’s solubility profile (polarity from amide/ester vs. hydrophobic hexadecanoyl chain) favors mixed solvents. Ethanol/water (4:1) or acetone/hexane combinations are recommended. Crystallization at 4°C enhances purity, as seen in structurally related amides .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the biological activity of this compound analogs?

- The hexadecanoyl chain’s length (C16) enhances lipophilicity, improving membrane permeability. Comparative studies with shorter chains (C12–C14) show reduced cellular uptake and activity in enzyme inhibition assays .

- Substituents on the benzoate ring (e.g., electron-withdrawing groups like -Cl or -F) increase electrophilicity, potentially enhancing interactions with biological targets like kinases or proteases .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- NMR anomalies : Unexpected splitting in aromatic protons may arise from restricted rotation of the amide bond. Variable-temperature NMR (25–60°C) can confirm dynamic effects .

- MS/MS fragmentation : Dominant fragments at m/z 293 (loss of C16H33O) and 165 (benzoate moiety) indicate cleavage at the amide bond, corroborating the proposed structure .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- The 2-oxohexadecanamido group acts as an electrophilic site due to partial positive charge on the carbonyl carbon. Reaction with amines (e.g., hydrazine) proceeds via a tetrahedral intermediate, as supported by kinetic studies on analogous amides .

- Steric hindrance from the long alkyl chain slows reactivity compared to shorter-chain analogs, requiring elevated temperatures (70–80°C) for efficient substitution .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- DFT calculations : Optimize geometry to identify reactive sites (e.g., carbonyl groups with high electrophilicity indices) .

- Docking studies : The benzoate moiety may occupy hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), while the amide forms hydrogen bonds with catalytic residues .

Methodological Considerations

- Contradiction analysis : Discrepancies in reported yields (e.g., 84% vs. lower yields in similar syntheses) may stem from purification efficiency or moisture sensitivity .

- Advanced characterization : Use HR-MS or X-ray crystallography (if crystals are obtainable) to resolve ambiguities in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.